molecular formula C9H11ClO2Zn B1604675 3,5-Dimethoxybenzylzinc chloride CAS No. 352530-33-7

3,5-Dimethoxybenzylzinc chloride

Cat. No.: B1604675
CAS No.: 352530-33-7
M. Wt: 252 g/mol
InChI Key: PDLKBNJDKMOTDI-UHFFFAOYSA-M
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Description

3,5-Dimethoxybenzylzinc chloride: is an organozinc compound with the molecular formula (CH₃O)₂C₆H₃CH₂ZnCl. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethoxybenzylzinc chloride can be synthesized through the reaction of 3,5-dimethoxybenzyl chloride with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

(CH₃O)₂C₆H₃CH₂Cl+Zn(CH₃O)₂C₆H₃CH₂ZnCl\text{(CH₃O)₂C₆H₃CH₂Cl} + \text{Zn} \rightarrow \text{(CH₃O)₂C₆H₃CH₂ZnCl} (CH₃O)₂C₆H₃CH₂Cl+Zn→(CH₃O)₂C₆H₃CH₂ZnCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethoxybenzylzinc chloride primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It can also participate in other types of reactions, including oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters. Typical conditions include the use of a base like potassium carbonate and a solvent such as THF or toluene.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize this compound to corresponding aldehydes or acids.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to its corresponding alcohol.

Major Products Formed:

    Cross-Coupling Products: Formation of biaryl compounds or other coupled products.

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Alcohols

Scientific Research Applications

3,5-Dimethoxybenzylzinc chloride has a wide range of applications in scientific research:

    Chemistry: It is extensively used in organic synthesis for forming carbon-carbon bonds through cross-coupling reactions. It is also used in the synthesis of complex organic molecules.

    Biology: While not directly used in biological systems, its derivatives and reaction products can be used in the development of biologically active compounds.

    Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of 3,5-dimethoxybenzylzinc chloride in cross-coupling reactions involves the formation of a reactive organozinc intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired coupled product. The key steps include:

Comparison with Similar Compounds

  • 3-Methoxybenzylzinc chloride
  • 4-Methoxybenzylzinc chloride
  • 2-Methoxybenzylzinc chloride

Comparison: 3,5-Dimethoxybenzylzinc chloride is unique due to the presence of two methoxy groups at the 3 and 5 positions on the benzene ring. This substitution pattern can influence its reactivity and selectivity in chemical reactions compared to its mono-methoxy or differently substituted counterparts. The presence of multiple methoxy groups can enhance electron-donating effects, making it more reactive in certain cross-coupling reactions .

Properties

IUPAC Name

chlorozinc(1+);1-methanidyl-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O2.ClH.Zn/c1-7-4-8(10-2)6-9(5-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLKBNJDKMOTDI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[CH2-])OC.Cl[Zn+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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